[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate
Description
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate (CAS: 67740-23-2) is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a hydroxy group at position 7, a methyl group at position 5, and a thio-linked acetic acid moiety at position 2. Its molecular formula is C₈H₁₀N₄O₄S·xH₂O (anhydrous molecular weight: 258.25 g/mol), with hydration status confirmed by its CAS registry entry . This compound is categorized under pyrimidine derivatives and is often studied for its structural versatility in medicinal and agrochemical research due to its fused triazole-pyrimidine system, which enhances hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
2-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S.H2O/c1-4-2-5(13)12-7(9-4)10-8(11-12)16-3-6(14)15;/h2H,3H2,1H3,(H,14,15)(H,9,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWBEBDOXQHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitdihydroorotate dehydrogenase , an enzyme involved in the de novo synthesis of pyrimidines. They have also been reported to bind to HIV TAR RNA , which plays a crucial role in the replication of the HIV virus.
Mode of Action
It is known that the compound can act as a reactant in the synthesis ofRuthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors . It can also participate in the Vilsmeier reaction of conjugated carbocycles and heterocycles.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of dihydroorotate dehydrogenase can disrupt the de novo synthesis of pyrimidines , which are essential components of DNA and RNA. Binding to HIV TAR RNA can interfere with the replication of the HIV virus .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. For instance, inhibition of dihydroorotate dehydrogenase can lead to a decrease in pyrimidine synthesis, potentially affecting cell proliferation . Interference with HIV TAR RNA can inhibit the replication of the HIV virus .
Biochemical Analysis
Biochemical Properties
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity. Additionally, it is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to bind to HIV TAR RNA, which may impact viral replication and gene expression. Additionally, its role as an additive in the study of the space charge layer in silver bromide microcrystals suggests potential effects on cellular metabolism and ion transport.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to dihydroorotate dehydrogenase, inhibiting its activity and thereby affecting the pyrimidine biosynthesis pathway. Additionally, its binding to HIV TAR RNA suggests a potential mechanism for inhibiting viral replication by interfering with the RNA’s function. These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine biosynthesis pathway. It interacts with enzymes such as dihydroorotate dehydrogenase, inhibiting its activity and affecting the production of pyrimidine nucleotides. This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism and function. Additionally, the compound’s role in the synthesis of ruthenium (II)-Hmtpo complexes suggests its involvement in metal ion coordination and redox reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound may be transported across cell membranes via active transport mechanisms or facilitated diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with HIV TAR RNA suggests localization within the nucleus, where it can modulate viral replication and gene expression. Additionally, its role in the study of the space charge layer in silver bromide microcrystals indicates potential localization within cellular membranes or ion channels.
Biological Activity
The compound [(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₆N₄O
- Molecular Weight : 150.14 g/mol
- CAS Number : 2503-56-2
- Melting Point : 226 °C
Biological Activity Overview
Research indicates that compounds in the triazolo-pyrimidine family exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Antibacterial and Antifungal Properties : Various studies have reported significant antibacterial and antifungal activities, making these compounds potential candidates for treating infections caused by resistant strains.
- Cytotoxic Effects : Certain derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential use in oncology.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : Some derivatives act as positive modulators of GABA_A receptors, which are implicated in neurological functions and disorders.
- DNA Interaction : Certain triazolo-pyrimidines can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.
Antiviral Activity
A study demonstrated that derivatives of triazolo-pyrimidines could inhibit the replication of certain viruses in vitro. For instance:
- Study Reference : The antiviral activity was assessed using a plaque reduction assay against influenza virus strains. Results indicated a dose-dependent inhibition with IC50 values ranging from 10 to 25 µM.
Antibacterial Properties
In another investigation:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against resistant strains, indicating strong antibacterial potential.
Cytotoxicity Against Cancer Cell Lines
Research involving various cancer cell lines (e.g., HeLa and MCF-7) revealed:
- Cytotoxicity Assay Results : The compound showed an IC50 value of approximately 30 µM, suggesting significant anticancer activity without substantial toxicity to normal cells.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Hydroxy vs.
Thioether Linkage : The thioacetic acid substituent distinguishes it from carboxylic acid derivatives (e.g., Catalog 033745), offering unique redox stability and metal-binding properties .
Hydration Effects: The hydrate form improves aqueous solubility compared to non-hydrated analogs, a critical factor for bioavailability in pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of the 2-thiol group in the triazolopyrimidine core with mercaptoacetic acid. A typical approach involves reacting 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol with bromoacetic acid in ethanol under reflux, followed by hydration to form the hydrate . Optimizing pH (neutral to slightly basic) and temperature (60–80°C) is critical to avoid side reactions like oxidation of the thioether group. Purification via recrystallization from aqueous ethanol yields the hydrate form .
Q. How can the hydrate form be distinguished from the anhydrous form using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography : The hydrate structure shows hydrogen-bonding networks between water molecules and the hydroxy/acetate groups. SHELXL refinement (via SHELX software) can resolve occupancy and thermal parameters for water .
- Thermogravimetric analysis (TGA) : A mass loss of ~7.5% at 100–120°C confirms the presence of one water molecule per formula unit .
- FT-IR : Broad O–H stretches (~3400 cm⁻¹) and sharp peaks for carboxylic acid (1700 cm⁻¹) differentiate the hydrate .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodology : The compound is prone to hydrolysis under acidic or alkaline conditions. Stability studies should monitor pH (4–8), temperature (4–25°C), and light exposure. Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products like 7-hydroxy-5-methyltriazolopyrimidine and acetic acid derivatives . Buffer solutions (e.g., phosphate, pH 6.5) are recommended for biological assays to minimize decomposition.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology :
- Core modifications : Replace the 5-methyl group with halogens or bulkier alkyl chains to assess steric effects on enzyme binding .
- Thioether linkage : Substitute the thioacetic acid group with sulfoxide/sulfone derivatives to evaluate redox sensitivity .
- Biological assays : Test modified analogs in enzyme inhibition assays (e.g., xanthine oxidase) or cell-based models (e.g., cancer cell lines) using IC₅₀ comparisons .
Q. What experimental strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
- Methodology :
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources to minimize variability .
- Control hydration state : Confirm the compound’s hydration status via TGA before bioassays, as anhydrous forms may exhibit altered solubility and activity .
- Dose-response validation : Replicate conflicting studies with a wider concentration range (e.g., 0.1–100 μM) to identify threshold effects .
Q. How can computational modeling predict interactions between this compound and target proteins?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydrofolate reductase. The hydroxy and thioacetic acid groups likely form hydrogen bonds with catalytic residues .
- MD simulations : Simulate ligand-protein dynamics in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
